NSC73306 Exhibits Quantified 5.4-Fold P-gp-Dependent Selective Toxicity in Transfected Cell Lines
NSC73306's primary differentiating feature is its quantifiable, P-gp-dependent selective toxicity, a phenomenon termed 'collateral sensitivity.' In a direct comparison, the cytotoxicity of NSC73306 was assessed against parental LLC-PK1 cells and their P-gp-transfected counterpart, LLC-MDR1-WT. The compound displayed a selectivity ratio (SR) of 5.4-fold for killing the P-gp-expressing cells over the parental cells [1]. This is not merely a binary 'more toxic' observation; it is a precise, quantifiable measure that confirms its action is potentiated by the presence and function of P-gp.
| Evidence Dimension | P-gp-dependent selective cytotoxicity |
|---|---|
| Target Compound Data | IC50 of 0.9 ± 0.2 μM against LLC-MDR1-WT cells; IC50 of 4.7 ± 2.0 μM against parental LLC-PK1 cells. |
| Comparator Or Baseline | Selectivity Ratio (SR) of 5.4-fold (calculated as IC50 of LLC-PK1 / IC50 of LLC-MDR1-WT). |
| Quantified Difference | 5.4-fold increased potency against P-gp-expressing cells. |
| Conditions | 72-hour cytotoxicity assay (MTT) using LLC-PK1 (porcine kidney) and LLC-MDR1-WT (P-gp-transfected) cell lines [1]. |
Why This Matters
This 5.4-fold selectivity ratio is a critical quantitative benchmark for screening, validating assay systems for P-gp function, and establishing a baseline for SAR studies aimed at improving MDR1-selectivity.
- [1] Fung, K. L., Tepede, A. K., Pluchino, K. M., Pouliot, L. M., Pixley, J. N., Hall, M. D., & Gottesman, M. M. (2014). Uptake of compounds that selectively kill multidrug-resistant cells: the copper transporter SLC31A1 (CTR1) increases cellular accumulation of the thiosemicarbazone NSC73306. Molecular Pharmaceutics, 11(8), 2692-2702. View Source
